Bismuth, dichlorotris(4-methoxy-2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth, dichlorotris(4-methoxy-2-methylphenyl)-: is a chemical compound with the molecular formula C24H27BiCl2O3 . It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichlorotris(4-methoxy-2-methylphenyl)- typically involves the reaction of bismuth chloride with 4-methoxy-2-methylphenyl ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and consistency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth, dichlorotris(4-methoxy-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where the ligands are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth oxides, while reduction can produce bismuth metal or lower oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
Bismuth, dichlorotris(4-methoxy-2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and polymerization processes.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is utilized in the production of advanced materials and as a component in electronic devices.
Wirkmechanismus
The mechanism by which Bismuth, dichlorotris(4-methoxy-2-methylphenyl)- exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, altering their activity and function. In catalytic processes, the compound facilitates the formation of reactive intermediates, leading to the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bismuth, dichlorotris(4-methoxyphenyl)-
- Bismuth, dichlorotris(4-methylphenyl)-
- Bismuth, dichlorotris(2-methylphenyl)-
Uniqueness
Bismuth, dichlorotris(4-methoxy-2-methylphenyl)- is unique due to the presence of both methoxy and methyl groups on the phenyl rings. This structural feature imparts distinct electronic and steric properties, making it more effective in certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
823213-26-9 |
---|---|
Molekularformel |
C24H27BiCl2O3 |
Molekulargewicht |
643.4 g/mol |
IUPAC-Name |
dichloro-tris(4-methoxy-2-methylphenyl)bismuth |
InChI |
InChI=1S/3C8H9O.Bi.2ClH/c3*1-7-4-3-5-8(6-7)9-2;;;/h3*3,5-6H,1-2H3;;2*1H/q;;;+2;;/p-2 |
InChI-Schlüssel |
YBJKEMCMDAVGFE-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)[Bi](C2=C(C=C(C=C2)OC)C)(C3=C(C=C(C=C3)OC)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.